

# Kinase Selectivity Profile of NPS-1034: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NPS-1034  |           |
| Cat. No.:            | B15566274 | Get Quote |

#### For Immediate Release

This guide provides a detailed comparison of the kinase selectivity profile of **NPS-1034** with other prominent kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. **NPS-1034** is a potent dual inhibitor of AXL and MET, receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and metastasis.[1][2] Understanding its selectivity is critical for evaluating its therapeutic potential and predicting potential off-target effects.

### **Quantitative Kinase Inhibition Profile**

The following table summarizes the in vitro kinase inhibitory activity of **NPS-1034** and selected comparator drugs: crizotinib, cabozantinib, and merestinib. These comparators were chosen based on their overlapping target profiles, particularly their activity against MET and other relevant kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values in nanomolar (nM) concentrations, has been compiled from various publicly available sources.



| Kinase Target | NPS-1034<br>(IC50, nM) | Crizotinib<br>(IC50, nM) | Cabozantinib<br>(IC50, nM) | Merestinib<br>(Ki/IC50, nM) |
|---------------|------------------------|--------------------------|----------------------------|-----------------------------|
| AXL           | 10.3[1][2]             | -                        | 7                          | 2 (IC50)                    |
| MET           | 48[1][2]               | -                        | 1.3                        | 2 (Ki)                      |
| ROS1          | Inhibits               | Potent inhibitor         | -                          | 23 (IC50)                   |
| CSF1R         | Inhibits               | -                        | -                          | -                           |
| DDR1          | Inhibits               | -                        | -                          | 0.1 (IC50)                  |
| DDR2          | -                      | -                        | -                          | 7 (IC50)                    |
| FLT3          | Inhibits               | -                        | 11.3                       | 7 (IC50)                    |
| KIT           | Inhibits               | -                        | 4.6                        | -                           |
| MERTK         | Inhibits               | -                        | -                          | 10 (IC50)                   |
| MST1R         | Inhibits               | -                        | -                          | 11 (IC50)                   |
| TIE1          | Inhibits               | -                        | -                          | -                           |
| TRK           | Inhibits               | -                        | -                          | -                           |
| VEGFR2        | -                      | -                        | 0.035                      | -                           |
| RET           | -                      | -                        | 5.2                        | -                           |

Note: A lower value indicates higher potency. "-" indicates data not readily available in the searched sources.

## **Signaling Pathway Overview**

**NPS-1034** primarily targets the MET and AXL receptor tyrosine kinases. The binding of their respective ligands, Hepatocyte Growth Factor (HGF) for MET and Growth Arrest-Specific 6 (Gas6) for AXL, triggers a cascade of downstream signaling events that are crucial for cell growth and survival. These pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, are often dysregulated in cancer. The diagram below illustrates the central role of MET and AXL in these signaling networks.





Click to download full resolution via product page

Figure 1. Simplified MET and AXL signaling pathways and the inhibitory action of NPS-1034.

## **Experimental Methodologies**

The kinase selectivity of **NPS-1034** and comparator compounds is typically determined using high-throughput screening assays. The data presented in this guide was generated using



methodologies consistent with those employed by leading kinase profiling services such as KINOMEscan® (DiscoverX) and Carna Biosciences.

## **Kinase Selectivity Profiling Workflow**

The general workflow for determining the kinase selectivity profile of an inhibitor is depicted in the diagram below. This process involves screening the compound against a large panel of purified kinases and measuring its effect on their activity or binding to a ligand.



Click to download full resolution via product page



Figure 2. General experimental workflow for kinase inhibitor profiling.

#### KINOMEscan® Competition Binding Assay Protocol

The KINOMEscan® assay platform is a competition-based binding assay that quantitatively measures the interaction of a test compound with a panel of kinases.

- Assay Principle: The assay relies on the competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.
- Assay Components:
  - DNA-tagged kinase
  - Immobilized ligand on a solid support (e.g., magnetic beads)
  - Test compound
- Procedure:
  - The three components are combined in a multi-well plate.
  - The mixture is incubated to allow binding to reach equilibrium.
  - The solid support is washed to remove unbound components.
  - The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase, signifying a strong interaction. The dissociation constant (Kd) or IC50 value is then calculated from a doseresponse curve.

#### **Carna Biosciences Mobility Shift Kinase Assay Protocol**

Carna Biosciences utilizes a mobility shift assay, a non-radioactive method that directly measures the enzymatic activity of kinases.



- Assay Principle: This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. The substrate and product are then separated based on their different electrophoretic mobilities.
- Assay Components:
  - Purified kinase enzyme
  - Fluorescently labeled peptide substrate
  - ATP (adenosine triphosphate)
  - Test compound
- Procedure:
  - The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate to allow the enzymatic reaction to proceed.
  - The reaction is stopped, and the mixture is introduced into a microfluidic device.
  - An electric field is applied, causing the negatively charged phosphorylated product to migrate at a different velocity than the unphosphorylated substrate.
  - The amounts of substrate and product are quantified by detecting their fluorescence.
- Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the formation of the phosphorylated product. IC50 values are calculated from the doseresponse data.

#### Conclusion

NPS-1034 is a potent dual inhibitor of AXL and MET with additional activity against a range of other kinases. Its selectivity profile, when compared to other multi-kinase inhibitors, suggests a distinct pattern of inhibition that may offer therapeutic advantages in specific cancer contexts. The detailed experimental protocols provided herein offer a basis for the standardized evaluation of kinase inhibitors, facilitating objective comparisons and informed decision-making in drug discovery and development. Further studies, including comprehensive head-to-head



profiling across a broad kinome panel and in various cellular contexts, are warranted to fully elucidate the therapeutic potential of **NPS-1034**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Merestinib Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Kinase Selectivity Profile of NPS-1034: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566274#kinase-selectivity-profile-of-nps-1034]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com